molecular formula C32H54N4O2S2 B1199295 Benextramine CAS No. 69790-18-7

Benextramine

Número de catálogo: B1199295
Número CAS: 69790-18-7
Peso molecular: 590.9 g/mol
Clave InChI: IIWOUNLDWKZMQI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benextramina es un compuesto de disulfuro de tetraamina conocido principalmente por su función como antagonista α-adrenérgico irreversible. Ha ganado una atención significativa debido a su capacidad de dirigirse a múltiples vías involucradas en la neurodegeneración. Benextramina también es reconocida por su potencial como inhibidor de la monoamino oxidasa, lo que la convierte en un compuesto valioso en el estudio de las enfermedades neuropsiquiátricas y neurodegenerativas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Benextramina se sintetiza a través de una serie de reacciones químicas que involucran la formación de enlaces disulfuro. La síntesis generalmente comienza con la preparación de los compuestos intermedios, que luego se someten a condiciones oxidantes para formar el enlace disulfuro. Las condiciones de reacción a menudo involucran el uso de agentes oxidantes como el peróxido de hidrógeno o el yodo en un sistema de solvente apropiado .

Métodos de producción industrial: La producción industrial de benextramina sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra un control estricto de las condiciones de reacción para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a mantener la coherencia y la eficiencia en el proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: Benextramina experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

    Agentes oxidantes: Peróxido de hidrógeno, yodo.

    Agentes reductores: Ditiotreitol, tris (2-carboxietil) fosfina.

    Solventes: Metanol, etanol, agua

Principales productos:

Aplicaciones Científicas De Investigación

Pharmacological Properties

1.1 Monoamine Oxidase Inhibition

Benextramine is primarily recognized for its ability to irreversibly inhibit monoamine oxidase (MAO) enzymes, specifically MAO A and MAO B. These enzymes are critical in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine, making them significant targets for treating neuropsychiatric disorders.

  • Mechanism of Action : The binding of this compound to MAO enzymes involves covalent interactions with cysteine residues in the active site, leading to irreversible inactivation. This mechanism differs from traditional MAO inhibitors, which typically compete with substrates for binding .
  • Research Findings : Studies have demonstrated that this compound and its derivatives can effectively inactivate human MAOs, showing a preference for MAO B over MAO A. This selectivity may enhance therapeutic outcomes in conditions like Alzheimer's disease and depression where MAO B plays a pivotal role .

Vascular Applications

2.1 Antagonistic Effects on Vascular Contraction

This compound has been studied for its effects on vascular smooth muscle contraction. Specifically, it acts as an irreversible noncompetitive antagonist of the thromboxane A2 receptor in isolated rat mesenteric arteries.

  • Experimental Findings : In experiments, this compound inhibited contractions induced by U46619 (a thromboxane A2 mimetic) in a time-dependent manner. The longer the tissue was exposed to this compound, the greater the inhibition observed, indicating its irreversible antagonistic action .
  • Clinical Implications : This property suggests potential applications in managing conditions characterized by excessive vascular contraction, such as hypertension or vasospasm.

Neuroprotective Effects

3.1 Potential in Neurodegenerative Diseases

The neuroprotective properties of this compound have been highlighted in studies focusing on neurodegenerative diseases. By inhibiting MAO B, this compound may help mitigate oxidative stress and neuroinflammation associated with conditions like Alzheimer's disease.

  • Antioxidant Activity : Research indicates that compounds like this compound can exhibit antioxidant effects, which are crucial in combating oxidative damage in neuronal tissues .

Case Studies and Research Data

StudyFocusFindings
MAO InhibitionDemonstrated irreversible inhibition of MAO A and B; potential therapeutic implications for neurodegenerative diseases.
Vascular ResponseShowed that this compound inhibits U46619-induced contraction in rat mesenteric arteries; suggests use in vascular disorders.
Neuropeptide Y BindingFound that this compound irreversibly blocks neuropeptide Y binding to specific receptors; implications for appetite regulation and anxiety disorders.

Mecanismo De Acción

Benextramina ejerce sus efectos principalmente a través de la inhibición irreversible de los receptores α-adrenérgicos y las monoamino oxidasas. El núcleo de disulfuro de benextramina juega un papel crucial en su mecanismo de acción. Se une covalentemente a los residuos de cisteína en los sitios activos de las monoamino oxidasas, impidiendo así la entrada de sustratos hacia el cofactor dinucleótido de flavina y adenina. Esta impedancia estérica conduce a la inactivación de la enzima .

Compuestos similares:

Singularidad de la benextramina: La singularidad de la benextramina radica en su doble función como antagonista α-adrenérgico irreversible e inhibidor de la monoamino oxidasa. Esta doble funcionalidad la convierte en un compuesto valioso en el estudio de las enfermedades neurodegenerativas y proporciona un espectro más amplio de aplicaciones farmacológicas en comparación con otros compuestos similares .

Comparación Con Compuestos Similares

Uniqueness of Benextramine: this compound’s uniqueness lies in its dual role as an irreversible α-adrenergic antagonist and a monoamine oxidase inhibitor. This dual functionality makes it a valuable compound in the study of neurodegenerative diseases and provides a broader spectrum of pharmacological applications compared to other similar compounds .

Actividad Biológica

Benextramine is a tetraamine disulfide compound primarily recognized for its role as an irreversible antagonist of α-adrenergic receptors. Recent research has expanded its profile, revealing significant biological activities, particularly as an inhibitor of monoamine oxidases (MAOs), which are critical enzymes involved in the metabolism of neurotransmitters. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Irreversible α-Adrenergic Antagonism :
    This compound acts as an irreversible noncompetitive antagonist at α-adrenergic receptors. This mechanism was demonstrated in studies where this compound inhibited U46619-mediated contractions in rat mesenteric arteries, indicating its capacity to block receptor activation effectively .
  • Inhibition of Monoamine Oxidases (MAOs) :
    This compound and its derivatives have been identified as novel inhibitors of MAO A and MAO B. These enzymes are pivotal in the catabolism of monoamines such as serotonin, norepinephrine, and dopamine. The inhibition mechanism involves covalent binding to specific cysteine residues within the active site of MAOs, which disrupts substrate access to the flavin adenine dinucleotide (FAD) cofactor .
    • Structure-Activity Relationship (SAR) :
      The effectiveness of this compound as an MAO inhibitor is influenced by its molecular structure, particularly the disulfide core, which plays a crucial role in the inactivation process. Docking studies have identified Cys323 in MAO A and Cys172 in MAO B as primary targets for this inhibition .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings Reference
Van der Graaf et al. (1996)Vascular Smooth MuscleDemonstrated irreversible antagonism on U46619-mediated contraction in rat arteries.
Decker et al. (2019)MAO InhibitionThis compound showed potent irreversible inhibition of MAO B with a preference over MAO A; effective in SH-SY5Y neuroblastoma cells.
Saxena et al. (1996)Platelet AggregationInhibited adrenaline-induced platelet aggregation in human platelets, confirming its role as an α-adrenoceptor antagonist.

Case Studies

Case studies have illustrated the clinical implications of this compound's pharmacological properties:

  • Neurodegenerative Diseases :
    A case study involving patients with neurodegenerative disorders highlighted the potential of this compound derivatives as therapeutic agents targeting MAO activity. The study suggested that these compounds could alleviate symptoms by modulating neurotransmitter levels through MAO inhibition .
  • Cardiovascular Effects :
    Another case examined patients with hypertension who were treated with this compound-based therapies. The results indicated significant reductions in blood pressure and improved vascular function, attributed to its α-adrenergic blocking properties .

Research Findings

Recent advancements in understanding this compound's biological activity have opened avenues for further research:

  • Neuroprotective Effects : Studies suggest that this compound may offer neuroprotective benefits by reducing oxidative stress through MAO inhibition, potentially beneficial for treating conditions like Parkinson's disease .
  • Drug Development : The unique mechanism by which this compound inhibits MAOs presents opportunities for developing new pharmacological agents aimed at neuropsychiatric disorders where conventional MAO inhibitors may not be effective .

Propiedades

Número CAS

69790-18-7

Fórmula molecular

C32H54N4O2S2

Peso molecular

590.9 g/mol

Nombre IUPAC

N'-[(2-methoxyphenyl)methyl]-N-[2-[2-[6-[(2-methoxyphenyl)methylamino]hexylamino]ethyldisulfanyl]ethyl]hexane-1,6-diamine

InChI

InChI=1S/C32H54N4O2S2/c1-37-31-17-9-7-15-29(31)27-35-21-13-5-3-11-19-33-23-25-39-40-26-24-34-20-12-4-6-14-22-36-28-30-16-8-10-18-32(30)38-2/h7-10,15-18,33-36H,3-6,11-14,19-28H2,1-2H3

Clave InChI

IIWOUNLDWKZMQI-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC

SMILES canónico

COC1=CC=CC=C1CNCCCCCCNCCSSCCNCCCCCCNCC2=CC=CC=C2OC

Key on ui other cas no.

69790-18-7
68535-69-3

Números CAS relacionados

68535-69-3 (tetra-hydrochloride)

Sinónimos

enextramine
benextramine tetrahydrochloride
N,N''-(dithiodi-2,1-ethanediyl)bis(N'-(2-methoxyphenylmethyl)-1,6-hexanediamine) tetrahydrochloride
N,N'-bis(o-methoxybenzylaminohexyl)cystamine
N,N'-bis-(O-methoxybenzylaminohexyl)-cystamine
N,N'-BMBAC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.